
Procymidox-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procymidox-d6 is a deuterated analog of procymidone, a fungicide widely used in agriculture. It is known for its potent inhibitory effects on the enzyme 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The molecular formula of this compound is C13H5D6Cl2NO2, and it has a molecular weight of 290.17 .
Méthodes De Préparation
Procymidox-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the molecular structure of procymidone. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often include controlled temperatures and specific catalysts to ensure the efficient incorporation of deuterium atoms . Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to obtain high-purity products suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Procymidox-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one or more atoms in the this compound molecule with other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Applications De Recherche Scientifique
Procymidox-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antifungal agents.
Industry: Utilized in the synthesis of other deuterated compounds and as a tracer in environmental studies
Mécanisme D'action
Procymidox-d6 exerts its effects by inhibiting the enzyme 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts the integrity and function of the membrane, leading to the death of the fungal cells. The molecular targets of this compound include the active site of the 14α-demethylase enzyme, where it binds and prevents the enzyme from catalyzing the conversion of lanosterol to ergosterol .
Comparaison Avec Des Composés Similaires
Procymidox-d6 is similar to other deuterated analogs of fungicides, such as:
Procymidox-d5: Another deuterated analog with a slightly different isotopic composition.
Kenolex-d5: A deuterated analog used in similar research applications.
Sumilex-d5: Another deuterated fungicide with comparable properties.
What sets this compound apart is its specific isotopic labeling, which provides unique advantages in certain analytical and research applications. The presence of six deuterium atoms enhances its stability and allows for more precise tracking in various studies .
Propriétés
Formule moléculaire |
C13H11Cl2NO2 |
|---|---|
Poids moléculaire |
290.17 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenyl)-1,5-bis(trideuteriomethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3/i1D3,2D3 |
Clé InChI |
QXJKBPAVAHBARF-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C([2H])([2H])[2H] |
SMILES canonique |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)


![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
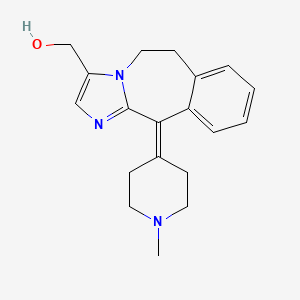
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
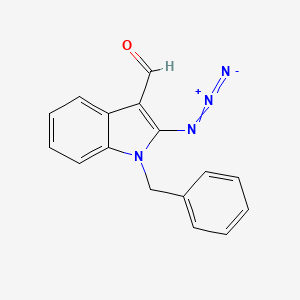
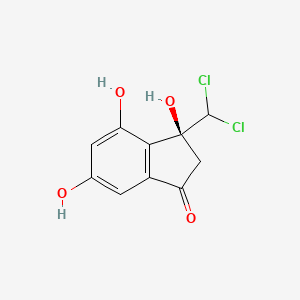
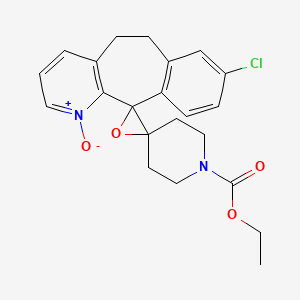
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)
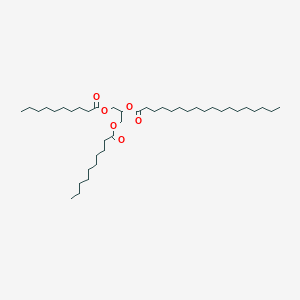
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
